Vif-ElonginC interaction inhibitor 1 is a small-molecule compound designed to inhibit the interaction between the human immunodeficiency virus type 1 virion infectivity factor and ElonginC. This interaction is crucial for the virus's ability to evade host immune responses, particularly through the degradation of APOBEC3 proteins, which are part of the host's innate immune defense against retroviral infections. The compound is classified as an anti-HIV agent and has been identified as a promising candidate in the development of therapeutic strategies against HIV-1.
The compound was developed through structure-activity relationship studies involving indolizine derivatives, which are known to exhibit anti-HIV properties. Research indicates that Vif-ElonginC interaction inhibitor 1 specifically targets the binding interface between Vif and ElonginC, thereby disrupting the formation of the E3 ubiquitin ligase complex necessary for Vif's function in promoting viral replication and evading host defenses .
Methods and Technical Details
The synthesis of Vif-ElonginC interaction inhibitor 1 involves several key steps:
Structure and Data
Vif-ElonginC interaction inhibitor 1 features a complex molecular structure characterized by an indolizine core. The specific configuration allows it to effectively interact with the binding sites on Vif. Key structural data include:
Reactions and Technical Details
The interactions between Vif-ElonginC interaction inhibitor 1 and its target proteins involve several biochemical reactions:
Process and Data
The mechanism of action for Vif-ElonginC interaction inhibitor 1 involves:
Physical and Chemical Properties
Vif-ElonginC interaction inhibitor 1 exhibits several notable physical and chemical properties:
Scientific Uses
Vif-ElonginC interaction inhibitor 1 has significant potential applications in scientific research and therapeutic development:
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.: 179461-46-2
CAS No.: 27545-53-5
CAS No.: 16079-52-0